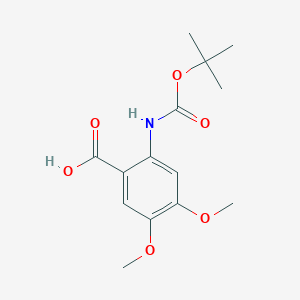

2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid

Description

Properties

IUPAC Name |

4,5-dimethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6/c1-14(2,3)21-13(18)15-9-7-11(20-5)10(19-4)6-8(9)12(16)17/h6-7H,1-5H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNOFBMUVBIGOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373774 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122744-78-9 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 122744-78-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid, a key intermediate in the synthesis of complex organic molecules for pharmaceutical applications. This document details its physicochemical properties, a detailed synthesis protocol for its precursor, and a general method for its preparation. It is intended to serve as a valuable resource for professionals in organic synthesis and medicinal chemistry.

Core Physicochemical and Structural Data

This compound, also known as Boc-2-amino-4,5-dimethoxybenzoic acid, is a protected amino acid derivative. The tert-butoxycarbonyl (Boc) protecting group provides stability under various reaction conditions and allows for controlled deprotection when required, making it a valuable building block in multi-step organic syntheses.

| Property | Value |

| CAS Number | 122744-78-9[1][2] |

| Molecular Formula | C₁₄H₁₉NO₆ |

| Molecular Weight | 297.30 g/mol |

| Boiling Point | 378.4 °C at 760 mmHg |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process: first, the synthesis of the precursor, 2-amino-4,5-dimethoxybenzoic acid, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol: Synthesis of 2-Amino-4,5-dimethoxybenzoic acid

This protocol details the synthesis of the precursor amine from methyl-4,5-dimethoxy-2-nitro-benzoate.[3]

Materials:

-

Methyl-4,5-dimethoxy-2-nitro-benzoate

-

Potassium hydroxide (KOH) pellets (85%)

-

Ice water

-

Glacial acetic acid

-

10% Palladium on carbon (Pd/C)

-

Inert gas (e.g., Nitrogen or Argon)

-

Vacuum oven

Procedure:

-

Saponification: Dissolve 48.13 g (0.729 mol) of KOH pellets in 250 ml of ice water. To this clear solution, add 50 g (0.207 mol) of methyl-4,5-dimethoxy-2-nitro-benzoate. The resulting green suspension is heated to 70°C, during which it will form a dark red solution. The reaction progress should be monitored by HPLC.

-

Neutralization: Once the reaction is complete, cool the solution to room temperature and adjust the pH to 6.6 with 34.6 g (0.570 mol) of glacial acetic acid.

-

Hydrogenation: The resulting red suspension is hydrogenated with 1 g of 10% Pd/C at 50°C and 3.5 bar pressure until the reaction ceases.

-

Work-up and Isolation: Upon completion of the hydrogenation, filter the solution. Under the protection of an inert gas, adjust the pH to 5.1 with 31.82 g (0.525 mol) of glacial acetic acid. A light green suspension will form.

-

Stir the suspension at room temperature for 30 minutes, then cool to 5°C and continue stirring for another 30 minutes.

-

Filter the product, wash it in two batches with a total of 250 ml of ice water, and finally dry it in a vacuum oven at 55°C for 12 hours. This process yields light gray crystalline 2-amino-4,5-dimethoxybenzoic acid.[3]

General Experimental Protocol: Boc-Protection of 2-Amino-4,5-dimethoxybenzoic acid

The following is a general procedure for the protection of an amino group with di-tert-butyl dicarbonate (Boc₂O). This can be adapted for the synthesis of the title compound.

Materials:

-

2-Amino-4,5-dimethoxybenzoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable solvent (e.g., dioxane, tetrahydrofuran (THF), or a mixed solvent system like dioxane/water)

-

A base (e.g., sodium hydroxide, triethylamine)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolution: Dissolve 2-amino-4,5-dimethoxybenzoic acid in the chosen solvent system.

-

Basification: Add the base to the solution to deprotonate the amino group, making it more nucleophilic.

-

Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (typically 1.1-1.5 equivalents) in the same solvent.

-

Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Acidification: Cool the aqueous residue in an ice bath and acidify with hydrochloric acid to a pH of approximately 2-3.

-

Extraction: Extract the product with ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Synthetic Workflow and Logical Relationships

The synthesis of this compound follows a clear and logical progression from a commercially available nitroaromatic compound. The workflow ensures the correct functional group transformations and protections necessary for its use as a building block in more complex syntheses.

Applications in Drug Discovery and Development

While specific signaling pathways for this compound are not extensively documented, its structural motifs are found in compounds with known biological activities. The dimethoxybenzoic acid scaffold is present in molecules investigated for the treatment of neurological and inflammatory disorders.

The primary utility of this compound is as an intermediate in the synthesis of more complex molecules. The Boc-protected amine and the carboxylic acid functional groups allow for sequential coupling reactions, making it a valuable tool in peptide synthesis and medicinal chemistry. For instance, the carboxylic acid can be activated and coupled with an amine, while the Boc-protected amine can be deprotected and subsequently reacted with a carboxylic acid.

Below is a conceptual workflow illustrating its potential application in the synthesis of a hypothetical drug candidate.

This guide serves as a foundational resource for the understanding and application of this compound in a research and development setting. Further investigation into its biological activities may reveal novel therapeutic applications.

References

- 1. CAS 122744-78-9 | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-TERT-BUTOXYCARBONYLAMINO-4,5-DIMETHOXY-BENZOIC ACID, CasNo.122744-78-9 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 3. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid, a key building block in the development of various pharmaceutical compounds. This document outlines the synthetic pathway, detailed experimental protocols, and quantitative data to support researchers in the successful preparation of this molecule.

Synthetic Strategy

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 2-amino-4,5-dimethoxybenzoic acid, from methyl 4,5-dimethoxy-2-nitrobenzoate. The subsequent step is the protection of the amino group with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride).

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Synthesis of 2-Amino-4,5-dimethoxybenzoic acid

This procedure involves the hydrolysis of the methyl ester and subsequent reduction of the nitro group.

Materials and Reagents:

-

Methyl 4,5-dimethoxy-2-nitrobenzoate

-

Potassium hydroxide (KOH) pellets (85% purity)

-

Ice water

-

Glacial acetic acid

-

10% Palladium on carbon (Pd/C)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Hydrolysis: In a suitable reaction vessel, dissolve 48.13 g (0.729 mol) of KOH pellets in 250 ml of ice water. To this clear solution, add 50 g (0.207 mol) of methyl 4,5-dimethoxy-2-nitrobenzoate. The resulting green suspension is heated to 70 °C, during which the solution turns dark red. The reaction progress should be monitored by High-Performance Liquid Chromatography (HPLC).[1]

-

Neutralization: Upon completion of the hydrolysis, cool the solution to room temperature and adjust the pH to 6.6 by adding 34.6 g (0.570 mol) of glacial acetic acid.[1]

-

Hydrogenation: The resulting red suspension is subjected to hydrogenation using 1 g of 10% Pd/C at 50 °C and 3.5 bar of hydrogen pressure until the reaction ceases.[1]

-

Work-up and Isolation: After hydrogenation, filter the solution to remove the catalyst. Under an inert gas atmosphere, adjust the pH of the filtrate to 5.1 with 31.82 g (0.525 mol) of glacial acetic acid. Stir the resulting light green suspension for 30 minutes at room temperature, then cool to 5 °C and stir for an additional 30 minutes. The product is collected by filtration, washed with two portions of 125 ml of ice water, and dried in a vacuum oven at 55 °C for 12 hours.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 50 g (0.207 mol) Methyl 4,5-dimethoxy-2-nitrobenzoate | [1] |

| Product | 35.18 g (0.173 mol) 2-Amino-4,5-dimethoxybenzoic acid | [1] |

| Yield | 83% | [1] |

| Appearance | Light grey crystals | [1] |

| Melting Point | 169-173 °C (decomposed) |

Synthesis of this compound

This step involves the protection of the amino group of 2-amino-4,5-dimethoxybenzoic acid using di-tert-butyl dicarbonate.

Materials and Reagents:

-

2-Amino-4,5-dimethoxybenzoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve 2-amino-4,5-dimethoxybenzoic acid (1 equivalent) in a mixture of dioxane and water. Add sodium hydroxide (1-1.5 equivalents) to the solution.

-

Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.5 equivalents) at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, dilute the mixture with water and perform an extraction with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel.

Note: For amines with low nucleophilicity, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added to the reaction mixture.

Logical Workflow for Synthesis

Caption: Detailed workflow for the two-step synthesis.

References

In-Depth Technical Guide to Boc-Protected 4,5-Dimethoxyanthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-tert-butoxycarbonyl-4,5-dimethoxyanthranilic acid (Boc-protected 4,5-dimethoxyanthranilic acid), a key building block in synthetic organic chemistry and drug discovery. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and summarizes its characterization data.

Core Compound Properties

Boc-protected 4,5-dimethoxyanthranilic acid is a derivative of anthranilic acid featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and two methoxy groups on the aromatic ring. This modification enhances its utility in multi-step syntheses by preventing unwanted side reactions involving the amino group.

Table 1: Physicochemical and Identification Properties

| Property | Value |

| Chemical Name | 2-(tert-butoxycarbonylamino)-4,5-dimethoxybenzoic acid |

| Common Names | Boc-4,5-dimethoxyanthranilic acid, N-Boc-4,5-dimethoxyanthranilic acid |

| CAS Number | 122744-78-9[1] |

| Molecular Formula | C₁₄H₁₉NO₆[1] |

| Molecular Weight | 297.30 g/mol [1] |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

Synthesis and Purification

The synthesis of Boc-protected 4,5-dimethoxyanthranilic acid is typically achieved through the reaction of 4,5-dimethoxyanthranilic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Experimental Protocol: Synthesis of Boc-Protected 4,5-Dimethoxyanthranilic Acid

Materials:

-

4,5-Dimethoxyanthranilic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4,5-dimethoxyanthranilic acid (1 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

-

Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, acidify the reaction mixture to a pH of approximately 2-3 with 1M HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford the pure Boc-protected 4,5-dimethoxyanthranilic acid.

Characterization Data

The structural integrity and purity of the synthesized compound are confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data Summary

| Technique | Data |

| ¹H NMR | Spectral data would show characteristic peaks for the Boc group (a singlet around 1.5 ppm), the methoxy groups (two singlets around 3.8-4.0 ppm), and the aromatic protons. The chemical shifts of the aromatic protons would be influenced by the electron-donating methoxy groups and the electron-withdrawing carboxylic acid and Boc-protected amino groups. |

| ¹³C NMR | The carbon spectrum would display signals for the Boc group (quaternary carbon around 80 ppm and methyl carbons around 28 ppm), the methoxy carbons (around 56 ppm), the aromatic carbons, and the carboxylic acid carbon (around 170 ppm). |

| FTIR (cm⁻¹) | Key vibrational bands would include N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the carbamate (around 1710 cm⁻¹) and the carboxylic acid (around 1680 cm⁻¹), and C-O stretching of the methoxy groups. |

| Mass Spec (m/z) | The mass spectrum would be expected to show the molecular ion peak [M]+ or related adducts (e.g., [M+Na]+). Fragmentation patterns would likely involve the loss of the Boc group or its components. |

Applications in Drug Discovery and Development

Boc-protected 4,5-dimethoxyanthranilic acid is a valuable intermediate in the synthesis of various heterocyclic compounds and complex molecules with potential biological activity. Anthranilic acid derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The methoxy substituents on the aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Role in Signaling Pathways

While specific signaling pathways directly modulated by Boc-protected 4,5-dimethoxyanthranilic acid are not extensively documented, its derivatives are often designed to target key cellular signaling pathways implicated in disease. Anthranilic acid-based compounds have been investigated as inhibitors of pathways such as the Hedgehog signaling pathway and mitogen-activated protein kinase (MAPK) pathway, which are crucial in cancer cell proliferation and survival[2]. The structural motif of this compound serves as a scaffold that can be further elaborated to create potent and selective modulators of these pathways.

This technical guide provides a foundational understanding of Boc-protected 4,5-dimethoxyanthranilic acid for professionals in the field of chemical and pharmaceutical sciences. The detailed protocols and characterization data serve as a valuable resource for its synthesis and application in research and development.

References

Spectroscopic data (NMR, IR, MS) of 2-Boc-amino-4,5-dimethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Boc-amino-4,5-dimethoxybenzoic acid, a derivatized amino acid of interest in organic synthesis and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on established principles of NMR, IR, and MS, alongside a detailed protocol for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Boc-amino-4,5-dimethoxybenzoic acid. These predictions are based on the known spectral characteristics of the parent compound, 2-amino-4,5-dimethoxybenzoic acid, and the expected influence of the tert-butoxycarbonyl (Boc) protecting group.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 9.5 | broad singlet | 1H | -COOH |

| ~8.2 | singlet | 1H | Ar-H |

| ~9.5 | singlet | 1H | -NH-Boc |

| ~6.5 | singlet | 1H | Ar-H |

| 3.90 | singlet | 3H | -OCH₃ |

| 3.85 | singlet | 3H | -OCH₃ |

| 1.50 | singlet | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | -COOH |

| ~155 | -NH-C=O |

| ~150 | Ar-C |

| ~145 | Ar-C |

| ~135 | Ar-C |

| ~115 | Ar-C |

| ~110 | Ar-C |

| ~105 | Ar-C |

| ~80 | -C(CH₃)₃ |

| ~56 | -OCH₃ |

| ~55 | -OCH₃ |

| ~28 | -C(CH₃)₃ |

Table 3: Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, sharp | N-H stretch (amide) |

| ~2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1710 | Strong | C=O stretch (carbamate) |

| ~1680 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic) |

| ~1250, ~1050 | Strong | C-O stretch (ethers and ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 297 | [M]⁺ (Molecular ion) |

| 241 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 197 | [M - Boc]⁺ (Loss of the Boc group) |

| 179 | [M - Boc - H₂O]⁺ |

| 152 | [M - Boc - COOH]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

A detailed methodology for the synthesis of 2-Boc-amino-4,5-dimethoxybenzoic acid is provided below.

Synthesis of 2-Boc-amino-4,5-dimethoxybenzoic acid

This procedure involves the protection of the amino group of 2-amino-4,5-dimethoxybenzoic acid using di-tert-butyl dicarbonate (Boc₂O).

-

Materials:

-

2-amino-4,5-dimethoxybenzoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Solvent (e.g., Dioxane, Tetrahydrofuran (THF), or Acetonitrile)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (1M HCl)

-

-

Procedure:

-

Dissolve 2-amino-4,5-dimethoxybenzoic acid in the chosen organic solvent.

-

Add a base such as triethylamine or an aqueous solution of sodium bicarbonate to the mixture.

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue with 1M HCl to a pH of approximately 2-3.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 2-Boc-amino-4,5-dimethoxybenzoic acid.

-

Mandatory Visualization

The following diagram illustrates the workflow for the synthesis and spectroscopic characterization of 2-Boc-amino-4,5-dimethoxybenzoic acid.

Caption: Synthesis and Spectroscopic Analysis Workflow.

An In-depth Technical Guide to the Discovery and History of Dimethoxybenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethoxybenzoic acid derivatives represent a class of aromatic compounds with significant and diverse applications in medicinal chemistry, drug development, and materials science. Characterized by a benzoic acid core substituted with two methoxy groups, the isomeric variations of these molecules give rise to a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological activities of key dimethoxybenzoic acid derivatives. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside a quantitative summary of their biological efficacy. Furthermore, key signaling pathways modulated by these derivatives are visualized to facilitate a deeper understanding of their mechanisms of action.

Introduction: A Historical Perspective

The history of dimethoxybenzoic acid derivatives is intrinsically linked to the exploration of natural products and the development of synthetic organic chemistry. One of the most prominent members of this family, 3,4-dimethoxybenzoic acid, also known as veratric acid , was first isolated from the seeds of Schoenocaulon officinale, commonly known as sabadilla.[1] Its presence has since been identified in various other plants, including Hypericum laricifolium and Artemisia sacrorum.[2][3] The name "veratric" itself is derived from the plant genus Veratrum, highlighting its natural origins.

Another key precursor in the history of these compounds is resorcinol . The Austrian chemist Heinrich Hlasiwetz is credited with the first preparation of resorcinol in 1864.[4] The subsequent development of methods to alkylate the hydroxyl groups of resorcinol and other dihydroxybenzoic acids, such as gentisic acid (2,5-dihydroxybenzoic acid), paved the way for the synthesis of their dimethoxy counterparts.[5][6] For instance, 2,5-dimethoxybenzoic acid is also known as gentisic acid dimethyl ether.[7] The advancement of synthetic methodologies, such as the Kolbe–Schmitt reaction for carboxylation and various methylation techniques, has been pivotal in making a wide array of dimethoxybenzoic acid isomers accessible for research and development.[5]

Synthesis of Dimethoxybenzoic Acid Isomers

The synthesis of dimethoxybenzoic acid isomers can be achieved through several routes, most commonly involving the methylation of the corresponding dihydroxybenzoic acids or the oxidation of dimethoxybenzaldehydes. The choice of synthetic strategy often depends on the availability of starting materials, desired isomer, and scalability.

General Synthetic Methodologies

A prevalent method for the synthesis of dimethoxybenzoic acids is the methylation of dihydroxybenzoic acids using a methylating agent like dimethyl sulfate in the presence of a base.

Experimental Protocol: General Methylation of Dihydroxybenzoic Acids

-

Dissolution: Dissolve the starting dihydroxybenzoic acid (1 equivalent) in a suitable solvent such as acetone.

-

Base Addition: Add an excess of a weak base, typically potassium carbonate (3 equivalents), to the solution.

-

Methylation: Add dimethyl sulfate (2.5-3 equivalents) dropwise to the stirred suspension.

-

Reaction: Heat the mixture to reflux (e.g., 55°C) and maintain for several hours to overnight, monitoring the reaction by thin-layer chromatography (TLC).

-

Hydrolysis: After the reaction is complete, concentrate the mixture to remove the acetone. Add water and a strong base like sodium hydroxide solution to hydrolyze any ester byproducts, and heat (e.g., 75°C) for a few hours.

-

Work-up and Isolation: Cool the reaction mixture and acidify with a strong acid such as hydrochloric acid to precipitate the dimethoxybenzoic acid.

-

Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

Comparative Synthesis of Key Isomers

The table below summarizes common synthetic routes for various dimethoxybenzoic acid isomers with reported yields.

| Isomer | Starting Material | Key Reagents & Method | Yield (%) | Reference(s) |

| 2,5-Dimethoxybenzoic Acid | 1,4-Dimethoxybenzene | Gattermann reaction (Zn(CN)₂, HCl, AlCl₃) followed by KMnO₄ oxidation | - | [8] |

| 2,6-Dimethoxybenzoic Acid | 1,3-Dimethoxybenzene | Carboxylation with CO₂ using sodium and an alkyl halide (e.g., chlorooctane) | 68-71% | [9] |

| 3,4-Dimethoxybenzoic Acid (Veratric Acid) | Veratraldehyde | Oxidation with H₂O₂ in an alkaline medium | High | [9][10] |

| 3,5-Dimethoxybenzoic Acid | 3,5-Dihydroxybenzoic Acid | Methylation with dimethyl sulfate and K₂CO₃ in acetone, followed by NaOH hydrolysis | 98% | [11] |

| 3,5-Dimethoxybenzoic Acid | 3,5-Dihydroxybenzoic Acid | Methylation with dimethyl sulfate and NaOH in water | High | [7] |

Pharmacological Activities and Mechanisms of Action

Dimethoxybenzoic acid derivatives exhibit a broad range of biological activities, with the specific pharmacological profile being highly dependent on the substitution pattern of the methoxy groups.

Anti-inflammatory Activity

Veratric acid (3,4-dimethoxybenzoic acid) is the most studied isomer for its anti-inflammatory properties. It has been shown to mitigate inflammatory responses by modulating key signaling pathways.

Mechanism of Action: Inhibition of the PI3K/Akt/NF-κB Pathway

Veratric acid exerts its anti-inflammatory effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling cascade. This pathway is a central regulator of immune and inflammatory responses. Upon stimulation by inflammatory signals, PI3K activates Akt, which in turn leads to the activation of the NF-κB transcription factor. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). Veratric acid has been shown to suppress the phosphorylation and activation of both PI3K and Akt, thereby preventing the downstream activation of NF-κB and the subsequent expression of inflammatory mediators.

Mechanism of Action: Activation of the Nrf2 Pathway

Carboxylic acids, including veratric acid, have been identified as potential activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a key transcriptional regulator of endogenous antioxidant and detoxification enzymes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the expression of cytoprotective genes. By activating this pathway, veratric acid can enhance the cellular defense against oxidative stress, which is a key component of the inflammatory process.

Anticancer and Cytotoxic Activity

Several dimethoxybenzoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through the modulation of cell survival pathways.

Quantitative Data: In Vitro Cytotoxicity of Methoxybenzoic Acid Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ Value (µM) | Reference(s) |

| Lysophosphatidylcholine with Veratric Acid | MV4-11 (Leukemia) | 9.5 - 20.7 | [12] |

| 4-(3,4,5-Trimethoxyphenoxy)benzoic acid | MCF-7 (Breast) | ~10 | [13] |

| Methyl 4-(3,4,5-trimethoxyphenoxy)benzoate | MCF-7 (Breast) | ~10 | [13] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid | MCF-7 (Breast) | 15.6 | [14] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

-

Compound Treatment: Expose the cells to various concentrations of the dimethoxybenzoic acid derivative and incubate for a specified period (e.g., 24-72 hours). Include untreated cells as a negative control.

-

MTT Addition: Remove the culture medium and add a fresh medium containing MTT solution (typically 0.5 mg/mL). Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

Formazan Solubilization: Carefully discard the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.[13]

Antimicrobial Activity

Dimethoxybenzoic acid derivatives have also been investigated for their antimicrobial properties, including antifungal and antibacterial activities. Some derivatives also act as efflux pump inhibitors, potentiating the effects of existing antibiotics.

Quantitative Data: Antimicrobial Activity of Dimethoxybenzoic Acid Derivatives

| Compound/Derivative | Test Organism(s) | MIC (µg/mL) | Reference(s) |

| 2,5-Dimethoxybenzoic Acid | Botrytis cinerea, Rhizopus stolonifer | Complete inhibition at 5 x 10⁻³ M | [15] |

| Methyl caffeate (related compound) | Candida albicans | 128 | [16] |

| Trimethoxybenzoic acid derivative 10 | Bacteria and Fungi | - | [17][18] |

Mechanism of Action: Efflux Pump Inhibition

A significant mechanism contributing to antibiotic resistance in bacteria is the overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell. Certain trimethoxybenzoic acid derivatives have been shown to inhibit these pumps, thereby increasing the intracellular concentration of antibiotics and restoring their efficacy.[17][18]

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of the dimethoxybenzoic acid derivative in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits microbial growth (i.e., the well with the lowest concentration that remains clear).

Conclusion and Future Directions

Dimethoxybenzoic acid derivatives are a versatile class of compounds with a rich history rooted in natural product chemistry and synthetic innovation. The isomeric diversity of these molecules provides a fertile ground for the discovery of novel therapeutic agents. Veratric acid, in particular, has emerged as a promising lead compound with well-elucidated anti-inflammatory mechanisms. The anticancer and antimicrobial activities of other derivatives warrant further investigation, including more extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. Future research should focus on expanding the toxicological profiles of these compounds, exploring their in vivo efficacy in relevant disease models, and leveraging their synthetic tractability to develop next-generation therapeutics. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers dedicated to advancing the scientific understanding and therapeutic application of dimethoxybenzoic acid derivatives.

References

- 1. Veratric Acid [drugfuture.com]

- 2. Veratric acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Resorcinol - Wikipedia [en.wikipedia.org]

- 5. Gentisic acid - Wikipedia [en.wikipedia.org]

- 6. pjsir.org [pjsir.org]

- 7. CAS 2785-98-0: 2,5-Dimethoxybenzoic acid | CymitQuimica [cymitquimica.com]

- 8. benchchem.com [benchchem.com]

- 9. CN102408330B - Preparation technology of veratric acid - Google Patents [patents.google.com]

- 10. CN102408330A - Preparation process of veratric acid - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Veratric Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. preprints.org [preprints.org]

- 15. researchgate.net [researchgate.net]

- 16. Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Commercial Suppliers of 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial suppliers of 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid (CAS No. 122744-78-9), a key building block in medicinal chemistry and peptide synthesis. This document offers a comparative analysis of supplier specifications, detailed experimental protocols for its application, and logical workflows for procurement and experimental design.

Compound Overview

This compound is a derivative of aminobenzoic acid featuring a tert-Butoxycarbonyl (Boc) protecting group on the amine and two methoxy groups on the aromatic ring. The Boc group provides stability and allows for controlled deprotection, making it an ideal intermediate in the synthesis of complex pharmaceutical compounds and peptides.

Chemical Structure:

-

IUPAC Name: 2-[(tert-butoxycarbonyl)amino]-4,5-dimethoxybenzoic acid

-

Molecular Formula: C₁₄H₁₉NO₆

-

Molecular Weight: 297.31 g/mol

-

CAS Number: 122744-78-9

Commercial Supplier Data

The following table summarizes the offerings for this compound from various commercial suppliers. This data is intended for comparative purposes to aid in procurement decisions.

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich (Ambeed) | AMBH9884B8C3 | ≥97% | Custom |

| BLD Pharmatech | BD15577 | ≥97% | 1g, 5g, 25g |

| Zibo Hangyu Biotechnology | AG00F62I | ≥99% | Custom |

Experimental Protocols

This section details a representative experimental protocol for the use of this compound in the synthesis of a benzamide derivative, a common application in drug discovery.

General Benzamide Synthesis via Amide Coupling

This protocol describes the coupling of the title compound with a primary or secondary amine using a carbodiimide coupling agent.

Materials:

-

This compound

-

Amine of choice (e.g., benzylamine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C, add HOBt (1.5 eq) and EDCI (1.5 eq).

-

Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

-

Add the desired amine (1.1 eq) and DIPEA (1.5 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to obtain the pure benzamide derivative.[1]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key decision-making and experimental processes relevant to the use of this compound.

Supplier Selection Workflow

This diagram outlines a logical process for selecting a suitable supplier for this compound based on research needs.

Caption: A decision tree for selecting a chemical supplier based on purity, quantity, and timeline.

Experimental Workflow for Benzamide Synthesis

This diagram illustrates the key steps in the synthesis of a benzamide derivative as described in the experimental protocol.

Caption: A flowchart detailing the experimental steps for synthesizing a benzamide derivative.

References

An In-Depth Technical Guide to 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid: A Key Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid, a key synthetic intermediate with significant potential in the fields of medicinal chemistry and drug discovery. This document details its physicochemical properties, a robust synthesis protocol, and its prospective applications as a versatile building block for the development of novel therapeutic agents.

Physicochemical Properties

This compound is a derivative of 2-amino-4,5-dimethoxybenzoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is a cornerstone of modern organic synthesis, enabling chemists to perform reactions on other parts of the molecule without unintended interference from the reactive amino group. The Boc protecting group can be readily removed under acidic conditions, making it an ideal choice for multi-step synthetic campaigns.

| Property | Value |

| Molecular Formula | C₁₄H₁₉NO₆ |

| Molecular Weight | 297.31 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Expected to be soluble in a range of organic solvents |

Synthesis of this compound

The synthesis of the target compound is a two-step process, beginning with the synthesis of the precursor, 2-amino-4,5-dimethoxybenzoic acid, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4,5-dimethoxybenzoic acid

This protocol outlines the synthesis of 2-amino-4,5-dimethoxybenzoic acid from methyl 4,5-dimethoxy-2-nitrobenzoate.

-

Materials:

-

Methyl 4,5-dimethoxy-2-nitrobenzoate

-

Potassium hydroxide (KOH)

-

Glacial acetic acid

-

10% Palladium on carbon (Pd/C)

-

Ice water

-

Inert gas (e.g., Nitrogen or Argon)

-

-

Procedure:

-

Dissolve 48.13 g (0.729 mol) of KOH pellets (assuming 85% purity) in 250 ml of ice water.

-

To the clear solution, add 50 g (0.207 mol) of methyl 4,5-dimethoxy-2-nitrobenzoate. The resulting green suspension is then heated to 70°C, during which it will turn into a dark red solution. The reaction progress should be monitored by High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, cool the solution to room temperature and adjust the pH to 6.6 with 34.6 g (0.570 mol) of glacial acetic acid.

-

The resulting red suspension is then hydrogenated using 1 g of 10% Pd/C at 50°C and 3.5 bar of hydrogen pressure until the reaction ceases.

-

Upon completion of the hydrogenation, filter the solution and, under the protection of an inert gas, adjust the pH to 5.1 with 31.82 g (0.525 mol) of glacial acetic acid.

-

Stir the resulting light green suspension at room temperature for 30 minutes, then cool to 5°C and continue stirring for an additional 30 minutes.

-

Collect the product by filtration, wash it in two portions with a total of 250 ml of ice water, and finally dry it in a vacuum oven at 55°C for 12 hours to yield 2-amino-4,5-dimethoxybenzoic acid.

-

Step 2: Boc Protection of 2-Amino-4,5-dimethoxybenzoic acid

This general protocol describes the N-tert-butoxycarbonylation of an amine, which can be adapted for 2-amino-4,5-dimethoxybenzoic acid.

-

Materials:

-

2-Amino-4,5-dimethoxybenzoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Suitable solvent (e.g., Dichloromethane, Tetrahydrofuran, or a mixture of water and acetone)

-

Base (e.g., Triethylamine, Sodium bicarbonate, if required by the specific procedure)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve 1 mmol of 2-amino-4,5-dimethoxybenzoic acid in a suitable solvent.

-

Add 1.1 mmol of di-tert-butyl dicarbonate ((Boc)₂O) to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Upon completion of the reaction, if a water-immiscible organic solvent was used, wash the organic layer with water and brine. If a water-miscible solvent was used, the solvent can be removed under reduced pressure, and the residue can be taken up in an organic solvent and washed.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

-

Synthetic Pathway Overview

Caption: Synthetic pathway of this compound.

Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. The dimethoxybenzoic acid scaffold is a key component in numerous compounds with a wide range of pharmacological activities.

Derivatives of benzoic acid are known to be building blocks for a multitude of pharmaceuticals. The presence of methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and membrane permeability.

The Boc-protected amine functionality of this compound makes it an ideal building block for peptide synthesis and the construction of complex molecular architectures. The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into larger molecules. This versatility makes this compound a valuable tool for medicinal chemists in the design and synthesis of novel drug candidates targeting a wide array of diseases.

Solubility of 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid in organic solvents

An In-depth Technical Guide on the Solubility of 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Solubility Profile of Structurally Similar Compounds

The solubility of this compound can be inferred by examining related molecules. The "like dissolves like" principle is key; the presence of a polar carboxylic acid group, two methoxy groups, and a nonpolar tert-butoxycarbonyl (Boc) group suggests solubility in a range of solvents.[1]

Quantitative Solubility Data for Methoxybenzoic Acid Analogues

To estimate the solubility, data from benzoic acid derivatives with similar methoxy substitutions are highly valuable. The following tables summarize the mole fraction solubility (x) of 4-methoxybenzoic acid and 3,4-dimethoxybenzoic acid in various organic solvents at different temperatures. This data is crucial for understanding the potential behavior of the target compound in similar solvent systems.[1][2]

Table 1: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Various Organic Solvents [1]

| Temperature (K) | 1-Butanol | Isobutanol | 2-Butanol | 1-Pentanol | Ethylene Glycol |

|---|---|---|---|---|---|

| 283.15 | 0.0895 | 0.0768 | 0.0987 | 0.0712 | 0.0123 |

| 288.15 | 0.1083 | 0.0935 | 0.1192 | 0.0865 | 0.0151 |

| 293.15 | 0.1302 | 0.1129 | 0.1435 | 0.1047 | 0.0184 |

| 298.15 | 0.1556 | 0.1356 | 0.1718 | 0.1261 | 0.0224 |

| 303.15 | 0.1849 | 0.1619 | 0.2045 | 0.1513 | 0.0271 |

| 308.15 | 0.2186 | 0.1923 | 0.2421 | 0.1805 | 0.0328 |

| 313.15 | 0.2574 | 0.2273 | 0.2851 | 0.2145 | 0.0396 |

| 318.15 | 0.3019 | 0.2675 | 0.3341 | 0.2538 | 0.0478 |

| 323.15 | 0.3529 | 0.3136 | 0.3898 | 0.2991 | 0.0577 |

| 328.15 | 0.4112 | 0.3664 | 0.4529 | 0.3514 | 0.0696 |

Table 2: Mole Fraction Solubility (x) of 3,4-Dimethoxybenzoic Acid in Select Organic Solvents at 25°C (298.15 K) [2]

| Organic Solvent | Mole Fraction Solubility (x) |

|---|---|

| Methanol | 0.05727 |

| Ethanol | 0.04543 |

| 1-Propanol | 0.03551 |

| 1-Butanol | 0.02984 |

| Ethyl Acetate | 0.02240 |

| Propanone (Acetone) | 0.01177 |

| 1,4-Dioxane | 0.02897 |

| Tetrahydrofuran (THF)| 0.03937 |

Qualitative Solubility Data for Boc-Protected Amino Acid Analogues

The N-Boc group generally increases the lipophilicity of a molecule, enhancing its solubility in organic solvents. Qualitative data for other Boc-protected aromatic amino acids indicates good solubility in common polar aprotic and halogenated solvents.

Table 3: Qualitative Solubility of Structurally Related Boc-Protected Amino Acids [3][4]

| Compound | Solvent | Solubility |

|---|---|---|

| Boc-Tyr(Bzl)-OH | Dimethylformamide (DMF) | Clearly Soluble |

| Dichloromethane (DCM) | Soluble | |

| Chloroform | Soluble | |

| Ethyl Acetate (EtOAc) | Soluble | |

| N-Boc-L-phenylalanine | Methanol, DCM, DMF, NMP* | Soluble |

*N-Methyl-2-pyrrolidone

Based on these analogues, this compound is expected to be soluble in polar aprotic solvents like DMF, THF, and ethyl acetate, as well as alcohols like methanol and ethanol. Its solubility is likely to be lower in non-polar hydrocarbon solvents.

Experimental Protocol for Solubility Determination

The following section details a generalized methodology for the experimental determination of solubility using the equilibrium shake-flask method, which is a reliable technique for generating accurate solubility data.[1][3]

Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: A range of high-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, tetrahydrofuran, acetonitrile)

-

Equipment:

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker bath or incubator with temperature control (±0.1°C)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a gravimetric analysis setup (oven, desiccator)

-

Procedure

A. Preparation of Saturated Solution

-

Add an excess amount of the solute to a series of pre-weighed vials. The presence of undissolved solid is essential to ensure that equilibrium saturation is achieved.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

B. Equilibration

-

Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25°C, 37°C).

-

Agitate the mixtures at a constant speed for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended.[3] Preliminary studies can be conducted to determine the minimum time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration remains constant.

C. Sample Separation

-

After equilibration, stop the agitation and let the vials stand undisturbed at the set temperature for at least 2-4 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

D. Analysis of Solute Concentration

i. HPLC Method (Recommended)

-

Calibration: Prepare a series of standard solutions of the solute of known concentrations in the chosen solvent. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility can be expressed in units such as mg/mL, mol/L, or as a mole fraction.

ii. Gravimetric Method

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight of the dried solute is achieved.[1]

-

Cool the vial in a desiccator and weigh it again.

-

Calculation: Determine the mass of the dissolved solute by subtracting the initial vial weight from the final weight. Determine the mass of the solvent by subtracting the solute mass from the total mass of the solution. Calculate the solubility, typically expressed as grams of solute per 100 g of solvent.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the equilibrium solubility determination method described above.

Caption: General workflow for equilibrium solubility determination.

References

Unlocking New Frontiers: A Technical Guide to the Research Potential of 2-Boc-amino-4,5-dimethoxybenzoic Acid

For Immediate Release

A Deep Dive into a Versatile Chemical Scaffold for Drug Discovery and Beyond

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the untapped research potential of 2-Boc-amino-4,5-dimethoxybenzoic acid. This versatile building block, featuring a strategically protected amine and an activated carboxylic acid on a dimethoxy-substituted benzene ring, presents a valuable starting point for the synthesis of novel bioactive molecules and functional materials. By leveraging the existing body of knowledge surrounding its parent compound, 2-amino-4,5-dimethoxybenzoic acid, and related structures, this guide outlines promising avenues for future investigation, complete with detailed experimental protocols and data-driven insights.

Core Compound Characteristics

2-Boc-amino-4,5-dimethoxybenzoic acid is a derivative of 2-amino-4,5-dimethoxybenzoic acid where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is fundamental in multi-step organic synthesis, allowing for selective reactions at the carboxylic acid moiety without interference from the nucleophilic amino group. The Boc group can be readily removed under acidic conditions, providing a controlled and versatile handle for subsequent chemical modifications.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₉NO₆ | N/A |

| Molecular Weight | 297.31 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in organic solvents like DMF, DMSO, and chlorinated hydrocarbons | N/A |

| Parent Compound CAS | 5653-40-7 (for 2-amino-4,5-dimethoxybenzoic acid) | [1][2][3] |

Potential Research Area 1: Kinase Inhibitors for Oncology

The 6,7-dimethoxyquinazoline scaffold, directly accessible from 2-amino-4,5-dimethoxybenzoic acid, is a well-established pharmacophore in the design of potent kinase inhibitors.[4] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The dimethoxy substitution has been shown to be critical for high-potency inhibition of several kinases, including the Epidermal Growth Factor Receptor (EGFR).[4]

Rationale and Research Direction

The Boc-protected starting material facilitates the synthesis of diverse libraries of 6,7-dimethoxyquinazolinone derivatives. The carboxylic acid can be activated and coupled with various amines to introduce diversity at the 2-position of the quinazolinone core. Subsequent Boc deprotection and further functionalization of the resulting amino group at the 4-position can generate a wide array of compounds for screening against a panel of cancer-relevant kinases.

A key research direction is the development of selective inhibitors for specific kinase targets implicated in cancer progression, such as EGFR, VEGFR, and CDK9.[5][6][7] Structure-activity relationship (SAR) studies can be conducted to optimize potency and selectivity by varying the substituents at the 2 and 4-positions of the quinazoline ring.

Quantitative Data: Biological Activity of Related Compounds

The following table summarizes the inhibitory activities of known 6,7-dimethoxyquinazoline derivatives against various cancer cell lines and kinases, demonstrating the potential of this scaffold.

| Compound | Target | Activity (IC₅₀/GI₅₀) | Cell Line(s) | Reference |

| 4-(3-bromophenyl)amino-6,7-dimethoxyquinazoline | EGFR Tyrosine Kinase | 0.029 nM | N/A | |

| (E)‐3‐(3,4‐Dimethoxyphenyl)‐1‐(4‐(quinazolin‐4‐yloxy)phenyl)prop‐2‐en‐1‐one | Leukemia Cell Lines | ~70% growth inhibition | Leukemia | [8] |

| Quinazolinone Derivative 7 | CDK9 | 0.115 µM | N/A | |

| Quinazolinone Derivative 9 | CDK9 | 0.131 µM | N/A | [5] |

| Quinazolinone Derivative 25 | CDK9 | 0.142 µM | N/A | [5] |

Experimental Protocol: Synthesis of a 6,7-Dimethoxyquinazolinone Library

This protocol outlines a general procedure for the synthesis of a library of 2,4-disubstituted 6,7-dimethoxyquinazolinones starting from 2-Boc-amino-4,5-dimethoxybenzoic acid.

Step 1: Amide Coupling

-

To a solution of 2-Boc-amino-4,5-dimethoxybenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1.1 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.

-

Add the desired primary amine (1.2 eq) to the reaction mixture and stir at room temperature for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected amide intermediate.

Step 2: Boc Deprotection and Cyclization

-

Dissolve the crude Boc-protected amide in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA).

-

Stir the reaction at room temperature for 1-2 hours until the Boc group is completely removed (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

To the resulting crude amine, add an appropriate cyclizing agent. For example, to form a 4-oxo-quinazolinone, the intermediate can be heated with formamide or reacted with an orthoester. To introduce a substituent at the 2-position, the amine can be reacted with an acyl chloride followed by cyclization.

-

Purify the final quinazolinone product by column chromatography or recrystallization.

Diagram of a potential signaling pathway inhibited by quinazolinone-based kinase inhibitors:

Caption: EGFR signaling pathway and the point of inhibition.

Potential Research Area 2: Serotonin Receptor Ligands for Neurological Disorders

The dimethoxyphenyl moiety is a common structural feature in ligands targeting serotonin (5-HT) receptors, which are implicated in a variety of neurological and psychiatric disorders.[9][10][11][12] The 4,5-dimethoxy substitution pattern, in particular, can be explored for its potential to confer selectivity and desired pharmacological activity at specific 5-HT receptor subtypes.

Rationale and Research Direction

2-Boc-amino-4,5-dimethoxybenzoic acid serves as an excellent starting material for the synthesis of novel amides and other derivatives that can be screened for activity at serotonin receptors. The Boc-protected amine allows for the facile synthesis of a library of amides by coupling the carboxylic acid with a diverse set of amines, including those containing pharmacophores known to interact with 5-HT receptors. Subsequent deprotection of the Boc group would yield a primary amine that could be further functionalized to explore its impact on receptor binding and functional activity.

A focused research effort could involve the design and synthesis of ligands with high affinity and selectivity for specific 5-HT receptor subtypes, such as 5-HT₂A, 5-HT₂C, or 5-HT₇, which are targets for the treatment of depression, anxiety, and psychosis.

Experimental Protocol: Synthesis of a Serotonin Receptor Ligand Library

This protocol describes a general method for the synthesis of a library of amides derived from 2-Boc-amino-4,5-dimethoxybenzoic acid for screening at serotonin receptors.

Step 1: Amide Library Synthesis

-

In parallel reaction vessels, dissolve 2-Boc-amino-4,5-dimethoxybenzoic acid (1.0 eq) in an appropriate solvent such as DMF.

-

Add a coupling reagent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq) to each vessel.

-

To each vessel, add a unique amine from a diverse amine library (1.2 eq).

-

Allow the reactions to proceed at room temperature for 12-24 hours.

-

Work up the reactions in parallel, for instance, by solid-phase extraction, to isolate the crude amide products.

Step 2: High-Throughput Screening

-

Prepare solutions of the synthesized amides at appropriate concentrations.

-

Perform radioligand binding assays to determine the affinity of each compound for a panel of serotonin receptor subtypes.

-

For compounds showing significant binding affinity, perform functional assays (e.g., calcium mobilization or cAMP assays) to determine whether they act as agonists, antagonists, or inverse agonists.

Diagram illustrating the general workflow for library synthesis and screening:

Caption: Workflow for compound library synthesis and screening.

Potential Research Area 3: Novel Antimicrobial and Anticancer Agents

There is a growing interest in identifying novel chemical scaffolds with antimicrobial and anticancer properties.[3][13][14][15][16] The 2-aminobenzoic acid core is present in various natural and synthetic compounds with demonstrated biological activity. The 4,5-dimethoxy substitution pattern can be explored to enhance the potency and selectivity of these agents.

Rationale and Research Direction

2-Boc-amino-4,5-dimethoxybenzoic acid can be used as a scaffold to generate a diverse range of derivatives for screening against various bacterial, fungal, and cancer cell lines. The carboxylic acid can be converted into esters, amides, or hydrazides, while the Boc-protected amine, after deprotection, can be acylated, alkylated, or used to form heterocyclic rings. This dual functionality allows for the creation of a wide chemical space to explore for potential antimicrobial and anticancer activities.

A promising approach is the synthesis of hybrid molecules that combine the 2-amino-4,5-dimethoxybenzoyl moiety with other known antimicrobial or anticancer pharmacophores.

Quantitative Data: Antimicrobial and Anticancer Activity of Related Compounds

| Compound Class | Organism/Cell Line | Activity (MIC/IC₅₀) | Reference |

| Quinazoline derivatives | Staphylococcus aureus, Escherichia coli, Candida albicans | Varied MIC values | [17] |

| 6,7-dimethoxyquinazoline derivatives | Leukemia, Melanoma, Ovarian, Breast, Colon cancer cell lines | Moderate to significant growth inhibition | [8] |

| 5-Fluoroindole-2-carboxylic acid | APE1 (cancer target) | 10 µM | [3] |

Experimental Protocol: Synthesis and Screening of Novel Derivatives

Step 1: Derivative Synthesis

-

Amide/Ester Synthesis: React 2-Boc-amino-4,5-dimethoxybenzoic acid with a variety of alcohols or amines using standard coupling procedures to generate a library of esters and amides.

-

Hydrazide Synthesis: Convert the carboxylic acid to the corresponding methyl ester, followed by reaction with hydrazine hydrate to yield the hydrazide.

-

Heterocycle Formation: Utilize the amino and carboxyl groups (after Boc deprotection) to construct various heterocyclic systems, such as benzoxazinones or quinazolinones, as described in previous sections.

Step 2: Biological Screening

-

Antimicrobial Assays: Screen the synthesized compounds against a panel of clinically relevant bacteria and fungi using methods such as broth microdilution to determine the minimum inhibitory concentration (MIC).

-

Anticancer Assays: Evaluate the cytotoxicity of the compounds against a panel of human cancer cell lines (e.g., NCI-60 panel) using assays such as the MTT or SRB assay to determine the IC₅₀ values.

Logical diagram showing the diversification of the core scaffold:

Caption: Diversification of the core chemical scaffold.

Conclusion

2-Boc-amino-4,5-dimethoxybenzoic acid represents a highly promising and versatile starting material for the exploration of novel chemical entities with significant therapeutic potential. The strategic placement of the Boc-protected amine and the carboxylic acid on a dimethoxy-substituted aromatic ring provides a robust platform for the synthesis of diverse compound libraries. The outlined research areas in kinase inhibition, serotonin receptor modulation, and the discovery of new antimicrobial and anticancer agents are just a few of the exciting avenues for investigation. The provided experimental protocols and supporting data serve as a foundation for researchers to embark on these promising research endeavors, ultimately contributing to the advancement of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors | MDPI [mdpi.com]

- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acnp.org [acnp.org]

- 12. Targeting serotonin receptors with phytochemicals – an in-silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Peptides with Dual Antimicrobial and Anticancer Activities [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial Peptides as Anticancer Agents: Functional Properties and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Anticancer activities of natural antimicrobial peptides from animals [frontiersin.org]

- 17. ptfarm.pl [ptfarm.pl]

Methodological & Application

Application Notes and Protocols for the Use of 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid in solid-phase peptide synthesis (SPPS). This reagent is a key component in the construction of a photolabile linker, offering a mild and orthogonal method for cleaving synthesized peptides from the solid support. The protocols and data presented herein are intended to serve as a guide for the successful application of this versatile building block in the synthesis of a wide range of peptides.

Introduction

In solid-phase peptide synthesis, the choice of a suitable linker is crucial for the successful assembly and cleavage of the target peptide. Photolabile linkers provide an attractive alternative to standard acid-labile linkers, as they allow for the release of the peptide under neutral conditions using UV irradiation. This is particularly advantageous for the synthesis of peptides containing acid-sensitive modifications or for applications where the final product needs to be in a non-acidic buffer.

This compound, a derivative of 6-aminoveratric acid, serves as a precursor to a 6-nitroveratryl (Nve)-type photolabile linker. The dimethoxy-substituted aromatic ring enhances the photosensitivity of the linker, allowing for efficient cleavage at longer UV wavelengths (typically around 365 nm), which minimizes potential damage to the peptide. The tert-butoxycarbonyl (Boc) protecting group on the amino functionality allows for straightforward incorporation into standard Boc-based solid-phase peptide synthesis workflows.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use.

| Property | Value |

| Synonyms | Boc-6-aminoveratric acid, N-Boc-4,5-dimethoxyanthranilic acid |

| Molecular Formula | C₁₄H₁₉NO₆ |

| Molecular Weight | 297.30 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in organic solvents such as DMF, DCM, and THF |

| Storage | Store at 2-8 °C, protected from light and moisture |

Data Presentation

The following tables summarize representative quantitative data for the use of a photolabile linker derived from this compound in peptide synthesis. These values are illustrative and may vary depending on the specific peptide sequence, resin, and reaction conditions.

Table 1: Representative Linker Loading and Peptide Synthesis Parameters

| Parameter | Typical Value | Notes |

| Linker Loading on Resin | 0.2 - 0.5 mmol/g | Dependent on the resin type and coupling efficiency. |

| Coupling Efficiency per Cycle | >98% | Monitored by a qualitative ninhydrin (Kaiser) test. |

| Overall Peptide Synthesis Yield (on resin) | High | Generally high due to efficient coupling reactions. |

Table 2: Representative Photolytic Cleavage Data

| Parameter | Typical Value | Notes |

| Photolytic Cleavage Yield | 70 - 95% | Dependent on peptide sequence, length, and irradiation conditions.[1] |

| Purity of Cleaved Peptide (crude) | 60 - 90% | Sequence-dependent; purification by HPLC is typically required. |

| Quantum Yield of Photoconversion (related compounds) | ~0.01 - 0.03 | For related 4,5-dimethoxy-2-nitrobenzyl compounds. |

Experimental Protocols

The following protocols provide a general framework for the synthesis of a photolabile linker, its attachment to a solid support, and its use in Boc-based solid-phase peptide synthesis.

Protocol 1: Synthesis of a Photolabile Linker Handle

This protocol describes a representative synthesis of a photolabile linker handle derived from this compound.

Materials:

-

This compound

-

Hydroxy-functionalized spacer (e.g., 4-hydroxymethylbenzoic acid methyl ester)

-

Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

Standard work-up reagents

Procedure:

-

Dissolve this compound (1 eq.) and the hydroxy-functionalized spacer (1 eq.) in anhydrous DCM.

-

Add DMAP (0.1 eq.) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq.) in DCM dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired photolabile linker handle.

Protocol 2: Attachment of the Photolabile Linker to an Amino-functionalized Resin

This protocol outlines the procedure for coupling the synthesized photolabile linker handle to an amino-functionalized resin (e.g., aminomethyl polystyrene).

Materials:

-

Synthesized photolabile linker handle (with a free carboxylic acid)

-

Aminomethyl resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Swell the aminomethyl resin in DMF for 1 hour in a reaction vessel.

-

Drain the DMF.

-

In a separate vessel, dissolve the photolabile linker handle (2 eq. relative to resin loading), HOBt (2 eq.), and DIC (2 eq.) in DMF.

-

Add DIPEA (4 eq.) to the solution and pre-activate for 5-10 minutes.

-

Add the activated linker solution to the swollen resin.

-

Agitate the mixture at room temperature for 4-6 hours.

-

Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

-

Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x).

-

Dry the resin under vacuum.

Protocol 3: Boc-Based Solid-Phase Peptide Synthesis

This protocol describes a single cycle of Boc-SPPS on the photolabile linker-functionalized resin.

Materials:

-

Photolabile linker-functionalized resin

-